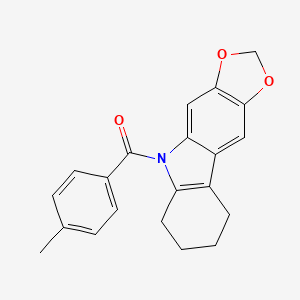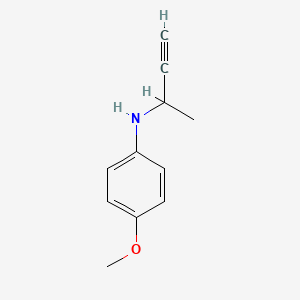
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a chemical compound with the molecular formula C13H32O2Si2. It consists of 32 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds family.
准备方法
The synthesis of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves several steps. One common method includes the reaction of appropriate silanes with diols under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反应分析
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .
科学研究应用
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable for studying silicon-oxygen chemistry.
Biology: The compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing to explore the use of this compound in developing new pharmaceuticals. Its unique properties may offer advantages in drug design and delivery.
作用机制
The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
相似化合物的比较
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- can be compared with other similar compounds, such as:
2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-3,11-disilatridecane: This compound has a similar structure but differs in the number and position of methyl groups.
3,3,11,11-tetramethoxy-2,12-dioxa-7-thia-3,11-disilatridecane: This compound includes sulfur in its structure, which imparts different chemical properties.
The uniqueness of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- lies in its specific arrangement of silicon, oxygen, and methyl groups, which confer distinct chemical and physical properties .
属性
CAS 编号 |
54494-07-4 |
|---|---|
分子式 |
C13H32O2Si2 |
分子量 |
276.56 g/mol |
IUPAC 名称 |
trimethyl(7-trimethylsilyloxyheptoxy)silane |
InChI |
InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3 |
InChI 键 |
WYTWQDRRTMTYJO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCCCCCCO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


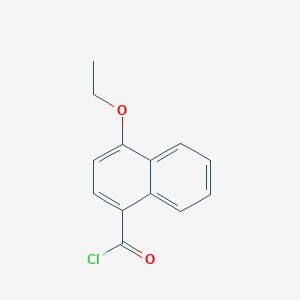
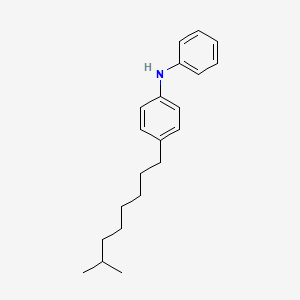
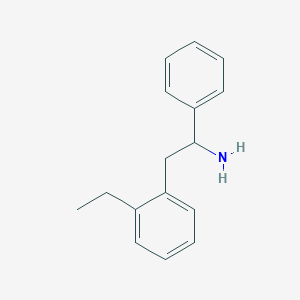
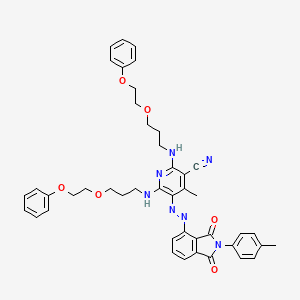
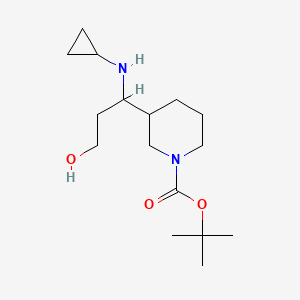
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
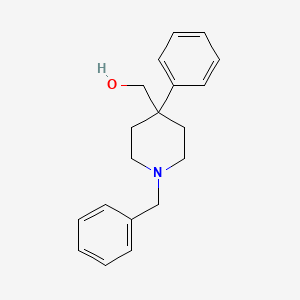
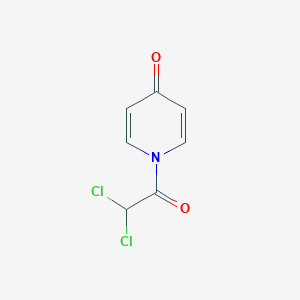

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
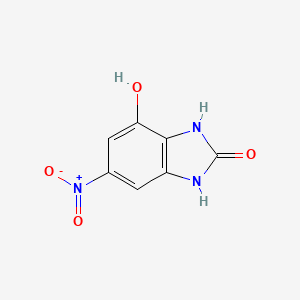
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
